N-benzyl-N-butyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate
Overview
Description
N-benzyl-N-butyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and other polar solvents.
Mechanism of Action
The mechanism of action of N-benzyl-N-butyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate is not fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in pain perception and neuronal plasticity. By blocking the NMDA receptor, this compound may reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant analgesic and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of N-benzyl-N-butyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate is its relatively simple synthesis method. It is also readily available and relatively inexpensive compared to other compounds with similar properties. However, one of the limitations of this compound is its limited solubility in non-polar solvents, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on N-benzyl-N-butyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate. One possible direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore its potential as a pain management drug. Additionally, further studies are needed to determine the exact mechanism of action and biochemical and physiological effects of this compound.
Scientific Research Applications
N-benzyl-N-butyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and analytical chemistry. It has been shown to exhibit significant analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain management drugs. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-benzyl-N-butyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O.C2H2O4/c1-3-5-17-28(21-23-9-7-6-8-10-23)26(29)25-15-18-27(19-16-25)20-24-13-11-22(4-2)12-14-24;3-1(4)2(5)6/h6-14,25H,3-5,15-21H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDVXDDMDTNBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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